molecular formula C28H32F3N5O2 B8786493 Narmafotinib CAS No. 1393653-34-3

Narmafotinib

Cat. No.: B8786493
CAS No.: 1393653-34-3
M. Wt: 527.6 g/mol
InChI Key: AWJVIOYPZZZYAX-UHFFFAOYSA-N
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Description

Narmafotinib, also known as AMP945, is a selective and orally bioavailable inhibitor of Focal Adhesion Kinase (FAK). Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a crucial role in tumor growth, particularly in immunosuppression, cancer cell invasion, and metastasis. This compound has shown promise in preclinical and clinical studies, particularly in the treatment of advanced pancreatic cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Narmafotinib involves multiple steps, including the formation of a pyrimidine core and subsequent functionalization. The key steps typically involve:

  • Formation of the pyrimidine core through cyclization reactions.
  • Introduction of functional groups such as methoxy and trifluoromethyl groups.
  • Coupling reactions to attach the piperidinyl and phenyl groups.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:

  • Use of high-purity starting materials.
  • Optimization of reaction conditions such as temperature, solvent, and catalysts.
  • Implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Narmafotinib undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Narmafotinib has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study Focal Adhesion Kinase inhibition and its effects on cellular processes.

    Biology: Investigated for its role in cell signaling pathways and its impact on cell migration and invasion.

    Medicine: Undergoing clinical trials for the treatment of advanced pancreatic cancer. .

    Industry: Potential applications in the development of new cancer therapies and as a tool for drug discovery.

Mechanism of Action

Narmafotinib exerts its effects by selectively inhibiting Focal Adhesion Kinase. Focal Adhesion Kinase is involved in various cellular processes, including cell survival, proliferation, migration, and invasion. By inhibiting Focal Adhesion Kinase, this compound disrupts these processes, leading to reduced tumor growth and metastasis. The molecular targets and pathways involved include the integrin signaling pathway and the downstream effectors such as the mitogen-activated protein kinase (MAPK) pathway .

Similar Compounds:

    Defactinib: Another Focal Adhesion Kinase inhibitor with similar applications in cancer therapy.

    GSK2256098: A Focal Adhesion Kinase inhibitor under investigation for various cancers.

    PF-562271: A dual Focal Adhesion Kinase and Proline-rich Tyrosine Kinase 2 (PYK2) inhibitor.

Uniqueness of this compound: this compound is unique due to its high selectivity and oral bioavailability. It has shown promising results in clinical trials, particularly in combination with other chemotherapeutic agents. Its ability to target Focal Adhesion Kinase with high specificity makes it a valuable tool in cancer therapy research .

Properties

1393653-34-3

Molecular Formula

C28H32F3N5O2

Molecular Weight

527.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]ethyl]phenyl]acetamide

InChI

InChI=1S/C28H32F3N5O2/c1-36-13-11-19(12-14-36)21-8-10-24(25(15-21)38-2)35-27-33-17-22(28(29,30)31)23(34-27)9-7-18-5-3-4-6-20(18)16-26(32)37/h3-6,8,10,15,17,19H,7,9,11-14,16H2,1-2H3,(H2,32,37)(H,33,34,35)

InChI Key

AWJVIOYPZZZYAX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)CCC4=CC=CC=C4CC(=O)N)C(F)(F)F)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Formaldehyde solution (37% aq.; 32 μL, 0.39 mmol) was added to a stirred solution of 2-(2-(2-(2-((2-methoxy-4-(piperidin-4-yl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)ethyl)phenyl)acetamide (2) (40 mg, 78 μmol) in dry MeOH (2 mL). Sodium triacetoxyborohydride (83 mg, 0.39 mmol) was added under nitrogen and the resulting mixture was stirred at room temperature for 2 hours. The crude mixture was diluted with ethyl acetate and adsorbed onto silica gel. Chromatography (SiO2, 0-20% MeOH/DCM) gave the title compound (3) (25 mg, 61%) as a solid; 1H NMR (400 MHz, CD2Cl2) δ 8.53 (s, 1H), 8.34 (d, J=8.3 Hz, 1H), 7.94 (s, 1H), 7.29-7.15 (m, 4H), 6.92 (dd, J=8.3, 1.4 Hz, 1H), 6.82 (d, J=1.7 Hz, 1H), 6.12 (bs, 1H), 5.84 (bs, 1H), 3.91 (s, 3H), 3.68 (s, 2H), 3.60 (d, J=10.6 Hz, 2H), 3.24-3.03 (m, 4H), 2.80 (s, 3H), 2.79 (m, 2H), 2.71 (m, 1H), 2.42-2.20 (m, 2H), 2.01 (m, 2H). LCMS Method C: rt 4.92 min; m/z 528.1 [M+1]+, 526.1 [M−1]−.
Quantity
32 μL
Type
reactant
Reaction Step One
Name
2-(2-(2-(2-((2-methoxy-4-(piperidin-4-yl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)ethyl)phenyl)acetamide
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
83 mg
Type
reactant
Reaction Step Two
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-(2-(2-(2-((2-Methoxy-4-(piperidin-4-yl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)ethyl)phenyl)acetamide (2) (2.249 g, 4.38 mmol) was dissolved in methanol (220 mL) and 37% formaldehyde solution (0.483 mL, 17.5 mmol) was added. After five minutes sodium tris(acetoxy)borohydride (4.641 g, 21.9 mmol) was added and stirring continued at room temperature for two hours. The volatiles were evaporated and the residue suspended in 5% aqueous sodium hydroxide (200 mL), The resuiting mixture was extracted with ethyl acetate (5×200 mL) then the combined organic phases were washed with brine (500 mL), dried over sodium sulfate and evaporated. The residue was evaporated from ether and the solvent traces removed under high vacuum to give the title compound (3) (2.196 g, 95% yield) as a white solid; 1H NMR (400 MHz, CDCl3) δ 8.53 (s, 1H), 8.24 (d, J=8.2 Hz, 1H), 7.85 (s, 1H), 7.28-7.22 (m, overlaps with CHCl3), 6.88 (dd. J=8.3, 18 Hz, 1H), 6.81 (d, J=1.8 Hz, 1H), 5.41 (s, 2H), 3.90 (s, 3H), 3.70 (s, 2H), 3.16-3.06 (m, 4H), 2.99 (d, J=12.1 Hz, 2H), 2.48 (tt, J=10.5, 5.9 Hz, 1H), 2.34 (s, 3H), 2.07 (td, J=11.1, 4.1 Hz, 2H), 1.89-1.77 (m, overlaps with water). LCMS Method C: rt 4.94 min; m/z 528.1 [M+H]+, 550.1 [M+Na]+; m/z 526.2 [M−H]−.
Name
2-(2-(2-(2-((2-Methoxy-4-(piperidin-4-yl)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)ethyl)phenyl)acetamide
Quantity
2.249 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
0.483 mL
Type
reactant
Reaction Step Two
Quantity
4.641 g
Type
reactant
Reaction Step Three

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